molecular formula C10H16O B082297 Isopinocamphone CAS No. 14575-93-0

Isopinocamphone

Cat. No. B082297
CAS RN: 14575-93-0
M. Wt: 152.23 g/mol
InChI Key: MQPHVIPKLRXGDJ-RNJXMRFFSA-N
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Description

Isopinocamphone is a chemical compound with the molecular formula C10H16O . It is one of the constituents of essential oils .


Synthesis Analysis

Isopinocamphone can be synthesized from isopinocampheol by oxidation with hydrogen peroxide under the catalysis of vanadium phosphorus oxide .


Molecular Structure Analysis

The molecular weight of Isopinocamphone is 152.2334 . The IUPAC Standard InChIKey for Isopinocamphone is MQPHVIPKLRXGDJ-BIIVOSGPSA-N .


Physical And Chemical Properties Analysis

Isopinocamphone has a density of 1.0±0.1 g/cm3, a boiling point of 212.0±0.0 °C at 760 mmHg, and a flash point of 72.8±10.7 °C . It has a molar refractivity of 44.5±0.3 cm3 .

Scientific Research Applications

  • Chemical Structure and Synthesis : Isopinocamphone has been studied for its stereoisomerism and crystal structure. It can theoretically exist as four diastereomers, but research has shown that certain reactions lead to a single isomer, which is an isopinocamphone derivative (Azani et al., 1989). Additionally, asymmetric syntheses of oxygenated terpenoids including isopinocamphones have been reported, which are important in the chemical ecology of bark beetles (Ganji et al., 2020).

  • Natural Occurrence and Extraction : The volatile compounds of Hyssopus officinalis L., which include isopinocamphone, have been investigated. Different extraction methods have revealed the presence of isopinocamphone among other compounds (Kerrola et al., 1994).

  • Biological Activities : Isopinocamphone has been found to exhibit muscle-relaxing activity on isolated intestinal preparations. Studies on Hyssopus officinalis essential oil and its components, including isopinocamphone, showed inhibitory effects on contractions in guinea-pig ileum (Lu et al., 2002). Furthermore, essential oils containing isopinocamphone from Hyssopus officinalis showed antifungal activity against various phytopathogenic fungi (Fraternale et al., 2004).

  • Synthetic Pathways : Research has been conducted on the Baeyer-Villiger reaction of pinanones to yield lactones, with isopinocamphone exhibiting conformational control in this reaction (Thomas & Rey, 1992).

  • Phytotoxicity and Agricultural Applications : The phytotoxic effect of hyssop essential oil, rich in isopinocamphone, has been studied against the germination and initial growth of wheat and mustard, showing potential as a bioherbicide (Jop et al., 2021).

  • Pest Control : The fumigant toxicity of essential oils containing isopinocamphone against the adult rice weevil Sitophilus oryzae has been evaluated, demonstrating its potential as an alternative to conventional insecticides (Kim et al., 2016).

  • Essential Oil Composition : The composition of essential oils from Hyssopus officinalis, containing isopinocamphone as a major component, has been analyzed in various studies, indicating its significance in the oil's overall profile (Wesołowska et al., 2010).

Safety And Hazards

Isopinocamphone is very toxic to aquatic life and may be fatal if swallowed and enters airways .

properties

IUPAC Name

(1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPHVIPKLRXGDJ-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881208
Record name bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Cedar camphor aroma
Record name 3-Pinanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 3-Pinanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.963-0.969
Record name 3-Pinanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1846/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopinocamphone

CAS RN

14575-93-0, 15358-88-0
Record name (1S,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
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Record name (±)-Isopinocamphone
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Record name (1S-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-one
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Record name Isopinocamphone
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Record name Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
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Record name bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)-
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Record name [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
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Record name ISOPINOCAMPHONE
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Record name (-)-Isopinocamphone
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
SF Wang, YP Li, MG Zhang - Chinese Journal of Organic Chemistry, 2007 - sioc-journal.cn
… Isopinocamphone was prepared by oxidizing isopinocampheol with hydrogen peroxide … The structures of isopinocampheol and isopinocamphone were determined by IR, 1H NMR, …
Number of citations: 2 sioc-journal.cn
DE Lincoln, MJ Murray, BM Lawrence - Phytochemistry, 1986 - Elsevier
The dominant I gene found in Mentha citrata causes only 1.0–1.5% isopinocamphone and 0.5–2.5% β-pinene in this species that is characterized by 60–90% linalool/linalyl acetate. If …
Number of citations: 46 www.sciencedirect.com
S Shimizu, D Karasawa, N Ikeda - Agricultural and Biological …, 1966 - jstage.jst.go.jp
… or isopinocamphone. … support isopinocamphone … time of (-)-isopinocamphone …
Number of citations: 11 www.jstage.jst.go.jp
MP Hartshorn, AFA Wallis - Tetrahedron, 1965 - Elsevier
… BROMINATJON of either pinocamphone or isopinocamphone has been reported1 to give the same mixture of two dibromoketones, the structures of which were not described. In …
Number of citations: 10 www.sciencedirect.com
SS Koval'skaya, NG Kozlov, GV Kalechits - Chemistry of Natural …, 1993 - Springer
A method is proposed for the selective conversion of oximes of terpene ketones of the pinane (2,6,6-trimethylbicyclo[3.1.1]heptane) series into the corresponding bicyclic lactams which …
Number of citations: 2 link.springer.com
SN Garg, AA Naqvi, A Singh, G Ram… - Flavour and fragrance …, 1999 - Wiley Online Library
… 4 isopinocamphone 4 b-pinene … isopinocamphone 4 pinocamphone 4 b-pinene 4 pinocarvone; (c) isopinocamphone 4 pinocarvone 4 b-pinene 4 pinocamphone; (d) isopinocamphone …
Number of citations: 69 onlinelibrary.wiley.com
ET Tsankova, AN Konaktchiev… - Journal of Essential Oil …, 1993 - Taylor & Francis
… The most abundant components in the latter have been found to be isopinocamphone (40.2… 11.6-13.9%) as major constituents, whereas isopinocamphone makes up no more than 2% (3…
Number of citations: 37 www.tandfonline.com
ACS Chagas, HT Prates, RC Leite… - Arquivo Brasileiro de …, 2002 - SciELO Brasil
Testou-se a atividade larvicida de 33 derivados arilsulfonílicos da (+)-cânfora e da (+)-isopinocanfona no carrapato B. microplus, na busca de princípios ativos menos tóxicos para o …
Number of citations: 1 www.scielo.br
SW Kim, HR Lee, MJ Jang, CS Jung, IK Park - Molecules, 2016 - mdpi.com
… isopinocamphone were isolated by open column chromatography. Among the test compounds, pinocamphone and isopinocamphone … oils indicated that isopinocamphone, terpine-4-ol, …
Number of citations: 49 www.mdpi.com
M Lu, L Battinelli, C Daniele, C Melchioni… - Planta …, 2002 - thieme-connect.com
… and isopinocamphone. The decumbens variety of hyssop, namely H. officinalis var. … composition of its essential oil, poor in pinocamphone and isopinocamphone but rich in linalol [7]. …
Number of citations: 75 www.thieme-connect.com

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